molecular formula C16H7Cl3F26Si B12351170 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane CAS No. 1621953-16-9

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-(tridecafluorohexyl)decyltrichlorosilane

Cat. No.: B12351170
CAS No.: 1621953-16-9
M. Wt: 827.6 g/mol
InChI Key: DNAXFVIUOFWRIJ-UHFFFAOYSA-N
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Description

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- is a specialized organosilicon compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high hydrophobicity and chemical resistance. This compound is often used in surface modification applications to create superhydrophobic surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- typically involves the reaction of a perfluorinated alkyl iodide with trichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Perfluorinated alkyl iodide+TrichlorosilaneSilane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]-\text{Perfluorinated alkyl iodide} + \text{Trichlorosilane} \rightarrow \text{Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]-} Perfluorinated alkyl iodide+Trichlorosilane→Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]-

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, often at elevated temperatures.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

Major Products

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation: Siloxane polymers.

    Substitution: Alkoxysilanes, aminosilanes, or thiolsilanes.

Scientific Research Applications

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- involves the formation of self-assembled monolayers (SAMs) on various substrates. The trichlorosilane groups react with hydroxyl groups on the substrate surface, forming strong covalent bonds and releasing hydrochloric acid. This results in a densely packed monolayer with the fluorinated alkyl chains oriented away from the surface, imparting hydrophobic and oleophobic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trichloro[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]- is unique due to its extended perfluorinated alkyl chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme resistance to water and oil.

Properties

CAS No.

1621953-16-9

Molecular Formula

C16H7Cl3F26Si

Molecular Weight

827.6 g/mol

IUPAC Name

trichloro-[5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)decyl]silane

InChI

InChI=1S/C16H7Cl3F26Si/c17-46(18,19)3-4(6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(43,44)45)1-2-5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)42/h4H,1-3H2

InChI Key

DNAXFVIUOFWRIJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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